molecular formula C20H20ClN3O3S B15029718 2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide

2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B15029718
M. Wt: 417.9 g/mol
InChI Key: SOQWZBUTKQBURH-UHFFFAOYSA-N
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Description

2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, introduction of the chlorophenoxy group, and subsequent attachment of the sulfanyl and acetamide moieties. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and amides. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient and cost-effective production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The chlorophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Agriculture: It may be used as a pesticide or herbicide due to its biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and chlorophenoxy group are key functional groups that contribute to its biological activity. The compound may inhibit enzymes, disrupt cellular processes, or interact with receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({5-[(2-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl}sulfanyl)acetamide
  • 2-({5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Uniqueness

Compared to similar compounds, 2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide has unique structural features that may enhance its biological activity and specificity

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

2-[[5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C20H20ClN3O3S/c1-13(2)14-7-3-5-9-16(14)22-18(25)12-28-20-24-23-19(27-20)11-26-17-10-6-4-8-15(17)21/h3-10,13H,11-12H2,1-2H3,(H,22,25)

InChI Key

SOQWZBUTKQBURH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(O2)COC3=CC=CC=C3Cl

Origin of Product

United States

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